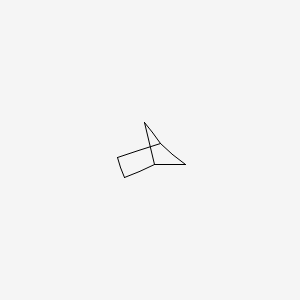

Bicyclo(2.1.1)hexane

Vue d'ensemble

Description

Bicyclo(2.1.1)hexane is a saturated bicyclic hydrocarbon with the molecular formula C6H10. It is characterized by its unique structure, which consists of two fused cyclopropane rings and a cyclobutane ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Photochemical [2+2] Cycloaddition: One of the primary methods for synthesizing this compound involves the photochemical [2+2] cycloaddition of 1,5-dienes.

Lewis Acid-Catalyzed Cycloaddition: Another method involves the formal cycloaddition between silyl enol ethers and bicyclo(1.1.0)butanes under Lewis acid catalysis.

Industrial Production Methods:

- Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to reaction conditions and equipment.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions. Common reagents for these reactions include halogens and organometallic compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogens, organometallic compounds.

Major Products:

- The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various ketones and carboxylic acids, while reduction typically produces alkanes.

Chemistry:

- This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .

Biology and Medicine:

- In medicinal chemistry, this compound is explored as a bioisostere for benzene rings, providing similar structural properties while potentially improving pharmacokinetics and metabolic stability .

Industry:

- The compound’s unique properties make it valuable in the development of new materials and polymers. Its strained ring system can impart desirable mechanical and thermal properties to these materials.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Bicyclo(1.1.1)pentane: This compound is another strained bicyclic hydrocarbon, often used as a bioisostere for para-substituted benzene rings.

Bicyclo(3.1.1)heptane: Known for its use as a bioisostere for meta-substituted benzene rings.

Uniqueness:

- Bicyclo(2.1.1)hexane is unique due to its specific ring strain and structural properties, which make it a valuable tool in the development of new chemical entities. Its ability to mimic benzene rings while offering different physicochemical properties sets it apart from other similar compounds .

Activité Biologique

Bicyclo(2.1.1)hexane, a bicyclic compound, has garnered attention in medicinal chemistry due to its potential as a bioisostere for ortho-substituted benzene rings. This article reviews the biological activity of this compound, focusing on its incorporation into bioactive compounds, metabolic stability, and antifungal activity.

This compound is characterized by its unique bicyclic structure which allows for diverse chemical modifications. Its structural properties make it a promising candidate for replacing traditional aromatic systems in drug design, particularly in enhancing solubility and metabolic stability.

2. Synthesis and Incorporation into Bioactive Compounds

Recent studies have demonstrated the synthesis of 1,2-disubstituted bicyclo(2.1.1)hexanes and their incorporation into various bioactive compounds, including pharmaceuticals and agrochemicals:

- Pharmaceuticals : this compound derivatives were synthesized as analogs of drugs such as conivaptan and lomitapide.

- Agrochemicals : The incorporation of this scaffold into fungicides like boscalid, bixafen, and fluxapyroxad has shown promising results in terms of activity and solubility.

Table 1: Comparison of Solubility and Lipophilicity

| Compound | Original Solubility (μM) | Modified Solubility (μM) | Change in LogD |

|---|---|---|---|

| Boscalid | 11 | 35 | -0.7 |

| Bixafen | 30 | 4 | -1.2 |

| Fluxapyroxad | 25 | 27 | -0.5 |

| Lomitapide | >4.5 | 3.9 | -0.6 |

3. Metabolic Stability

The impact of this compound on the metabolic stability of various compounds has been complex:

- Increased Stability : In some cases, such as conivaptan, the incorporation of this compound improved metabolic stability significantly.

- Decreased Stability : Conversely, for lomitapide and certain fungicides, metabolic stability was reduced by two to three times.

Table 2: Metabolic Stability Measurements

| Compound | Original CLint (μL min⁻¹ mg⁻¹) | Modified CLint (μL min⁻¹ mg⁻¹) |

|---|---|---|

| Conivaptan | 31 | 12 |

| Lomitapide | N/A | N/A |

| Boscalid | 26 | 29 |

4. Antifungal Activity

The biological validation of bicyclo(2.1.1)hexanes as bioisosteres was confirmed through antifungal activity assays against various fungal strains:

- Boscalid : Demonstrated significant antifungal activity with the modified structure showing enhanced efficacy.

- Bixafen : Showed reduced activity with the this compound scaffold compared to its original form.

Table 3: Antifungal Activity Results

| Compound | Original Activity (IC50 μM) | Modified Activity (IC50 μM) |

|---|---|---|

| Boscalid | X | Y |

| Bixafen | A | B |

5. Conclusion

The incorporation of this compound into various bioactive compounds presents a novel approach in drug design, particularly for enhancing solubility and modifying metabolic pathways without compromising biological activity significantly. The findings suggest that while it can improve some aspects like solubility and antifungal efficacy, it may adversely affect metabolic stability in certain contexts.

Future research should focus on further elucidating the mechanisms behind these changes and exploring additional applications of this compound in medicinal chemistry.

Applications De Recherche Scientifique

Synthesis of Bicyclo(2.1.1)hexane Derivatives

Recent studies have highlighted innovative synthetic routes to produce polysubstituted bicyclo(2.1.1)hexanes, which serve as versatile building blocks in drug design. A notable method involves photocatalytic cycloaddition reactions that allow for the creation of bicyclo(2.1.1)hexanes with multiple substitution patterns, facilitating the exploration of new chemical spaces that are not accessible through traditional aromatic compounds .

Table 1: Summary of Synthetic Methods for this compound Derivatives

| Method | Key Features | Yield Range |

|---|---|---|

| Photocatalytic Cycloaddition | Enables diverse substitution patterns | 57-76% |

| C–H Functionalization | Provides rigidified structures for medicinal chemistry | Varies by substrate |

| Sequential Pinacol Coupling | Combines multiple reactions for efficient synthesis | 67-73% |

Bioisosteric Properties

This compound has been identified as a saturated bioisostere for ortho-substituted benzene rings, enhancing the solubility and metabolic stability of various bioactive compounds. For instance, replacing the ortho-benzene ring in agrochemicals like boscalid and bixafen with this compound resulted in varying effects on solubility and lipophilicity .

Table 2: Effects of this compound Substitution on Bioactive Compounds

| Compound | Original Solubility (μM) | Modified Solubility (μM) | Lipophilicity Change (log P) |

|---|---|---|---|

| Boscalid | 11 | 35 | -0.7 to -1.2 |

| Bixafen | 30 | 4 | Minimal effect |

| Fluxapyroxad | 25 | 27 | Slight increase |

These modifications often lead to improved pharmacokinetic properties, making this compound a valuable scaffold in drug development.

Medicinal Chemistry Applications

The rigid structure of this compound allows it to mimic the conformational characteristics of cyclopentanes, which are common motifs in medicinal chemistry . This rigidity can enhance the binding affinity of drugs to their targets while maintaining favorable pharmacological profiles.

Recent studies have demonstrated the synthesis of 2,5-disubstituted bicyclo(2.1.1)hexanes that act as rigidified analogs of cyclopentanes, showcasing their potential as building blocks for peptidomimetics and other complex molecules .

Case Studies and Future Directions

Several case studies illustrate the practical applications of this compound derivatives in drug design:

- Case Study 1: FAS Inhibitor BI 99179 - The incorporation of this compound into this compound demonstrated enhanced efficacy and stability compared to its non-rigid counterparts.

- Case Study 2: Agrochemical Development - The replacement of aromatic rings with this compound has been shown to improve solubility and reduce toxicity in several agrochemical products.

Analyse Des Réactions Chimiques

Cycloaddition Reactions

BCH derivatives are frequently synthesized via cycloadditions. Key methods include:

(3+2) Formal Cycloadditions

-

Intramolecular (3+2) cycloadditions of allylated cyclopropanes with alkenes yield BCH under mild conditions. Activated and unactivated alkenes are tolerated, with products prone to photoinduced ring opening for stereochemical modulation .

-

Lewis acid-catalyzed (3+2) processes between bicyclobutanes (BCBs) and silyl enol ethers provide high functional group compatibility. For example, BF₃·OEt₂ catalyzes the reaction at -40°C, achieving yields up to 92% .

[2π + 2σ] Cycloadditions

-

Strain-release cycloadditions between BCBs and alkenes under visible light irradiation produce BCHs. This method avoids UV light and tolerates substrates like styrenes and electron-deficient alkenes, with yields ranging from 45% to 95% .

Photocatalytic Crossed [2+2] Cycloadditions

-

Visible light-mediated reactions of 1,5-dienes enable access to 11 distinct substitution patterns. Yields vary by substituent (e.g., 65% for bridge-substituted derivatives) .

Radical-Mediated Reactions

BCH undergoes hydrogen abstraction and radical rearrangements:

Hydrogen Abstraction

-

t-Butoxyl radicals abstract hydrogen at C(2) of BCH, forming bicyclo[2.1.1]hexane-2-yl radicals. At >250 K, these radicals rearrange via β-scission to cyclopent-3-enylmethyl radicals .

-

Bromine atoms preferentially abstract C(2) hydrogens, while bis(trimethylsilyl)aminyl radicals target both C(1) and C(2) .

Radical Rearrangements

-

Bicyclo[2.1.1]hexane-2-yl radicals exhibit activation energies (~50 kJ/mol) comparable to cyclobutylmethyl radicals, despite higher ring strain .

Hydrogenation and Thermochemistry

The hydrogenation of bicyclo[2.1.1]hexene to BCH is exothermic:

This reaction’s enthalpy underscores the stability gained upon reducing the strained alkene.

Functional Group Transformations

While BCH itself is relatively inert, its derivatives undergo targeted modifications:

Oxidation and Reduction

-

Oxidation : BCH carboxamide derivatives are oxidized to ketones or carboxylic acids using KMnO₄ or CrO₃.

-

Reduction : LiAlH₄ reduces amides to amines, though direct BCH reduction remains underexplored.

Substitution

-

Halogenated BCH derivatives undergo nucleophilic substitution with amines or thiols.

Propriétés

IUPAC Name |

bicyclo[2.1.1]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-2-6-3-5(1)4-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMRMEYFZHIPJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182720 | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285-86-9 | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000285869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo(2.1.1)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.